

Application Notes and Protocols: SRC-1 NR Box Peptides in Drug Discovery

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Compound of Interest

Compound Name: SRC-1 NR box peptide

Cat. No.: B12383388

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Introduction

Steroid Receptor Coactivator-1 (SRC-1), a member of the p160 family of transcriptional coactivators, plays a pivotal role in mediating the transcriptional activity of nuclear receptors (NRs). NRs are a large family of ligand-inducible transcription factors that regulate a wide array of physiological processes, including metabolism, development, and reproduction. The interaction between SRC-1 and NRs is crucial for the recruitment of the transcriptional machinery and subsequent gene expression. This interaction is primarily mediated by the recognition of specific LXXLL motifs (where L is leucine and X is any amino acid), also known as NR boxes, within SRC-1 by a hydrophobic groove on the surface of the ligand-binding domain (LBD) of activated NRs.

The critical nature of the SRC-1/NR interaction makes it an attractive target for therapeutic intervention in various diseases, including cancer, metabolic disorders, and inflammatory conditions. Synthetic peptides corresponding to the NR boxes of SRC-1 can act as competitive inhibitors, disrupting the formation of the functional SRC-1/NR complex and thereby modulating NR-dependent gene transcription. These peptides are invaluable tools in drug discovery for validating NRs as therapeutic targets, screening for small molecule inhibitors, and elucidating the molecular mechanisms of NR signaling.

These application notes provide an overview of the use of **SRC-1 NR box peptides** in drug discovery, including their mechanism of action, and detailed protocols for key experimental

assays.

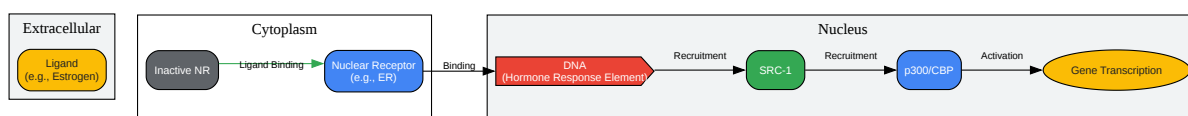
Mechanism of Action

SRC-1 NR box peptides mimic the endogenous LXXLL motifs of the full-length SRC-1 protein. Upon binding of an agonist to a nuclear receptor, the receptor undergoes a conformational change, exposing a coactivator-binding pocket on its surface. The LXXLL motif of SRC-1 fits into this pocket, initiating the recruitment of a larger coactivator complex. This complex often includes histone acetyltransferases (HATs) like p300/CBP and protein arginine methyltransferases (PRMTs) like CARM1, which modify chromatin structure to facilitate gene transcription.^[1]

SRC-1 NR box peptides, when introduced into a biological system, compete with endogenous SRC-1 for binding to the activated NR. By occupying the coactivator-binding pocket, these peptides prevent the recruitment of the full coactivator complex, leading to the inhibition of target gene expression. This inhibitory effect can be harnessed to study the physiological roles of specific NRs and to screen for novel drug candidates that disrupt this protein-protein interaction.

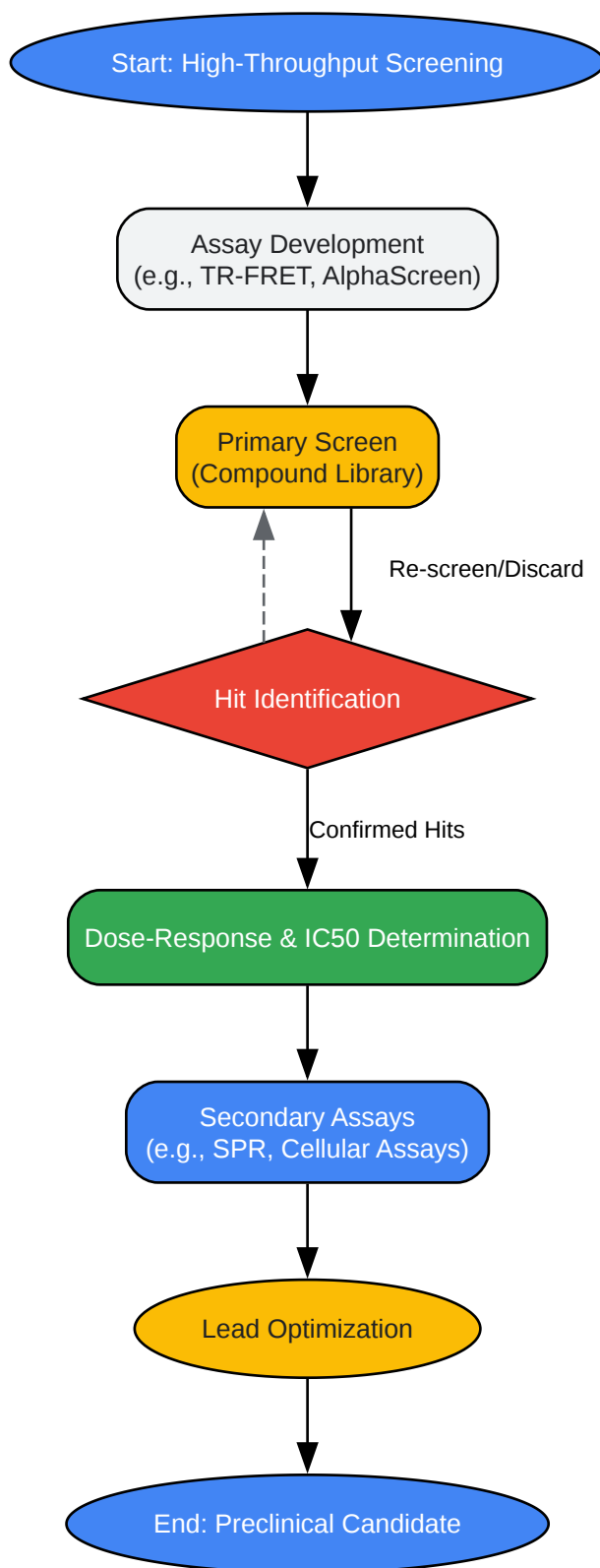
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving SRC-1 and a typical experimental workflow for screening inhibitors of the SRC-1/NR interaction.



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Caption: SRC-1 mediated nuclear receptor signaling pathway.



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References

- 1. academic.oup.com [academic.oup.com]
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